Glycerol 1-propanoate diacetate
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Overview
Description
Preparation Methods
The preparation of glycerol 1-propanoate diacetate can be achieved through the esterification of glycerol with acetic acid and propanoic acid. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification .
Chemical Reactions Analysis
Glycerol 1-propanoate diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Glycerol 1-propanoate diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to release glycerol and the corresponding acids, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Glycerol 1-propanoate diacetate can be compared with other similar compounds such as:
Glycerol 1,2-diacetate: Another diacetate ester of glycerol, differing in the position of the ester groups.
Glycerol 1,3-diacetate: Similar to glycerol 1,2-diacetate but with ester groups at different positions.
Glycerol triacetate: A triester of glycerol with three acetate groups.
Properties
CAS No. |
36600-62-1 |
---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl propanoate |
InChI |
InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3 |
InChI Key |
LVONJPHZHFUJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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